molecular formula C20H18N4O3S2 B12198939 N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide

Cat. No.: B12198939
M. Wt: 426.5 g/mol
InChI Key: GKEJBTXMQVVJJB-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a central thiazole ring fused with a 1,3,4-oxadiazole moiety substituted with a thiophen-2-yl group. The thiazole nitrogen is conjugated to a 2-propoxybenzamide group via an imine bond (Z-configuration).
Molecular Formula: C₂₀H₁₈N₄O₃S₂.
Molecular Weight: 426.5 g/mol.
Key Features:

  • Presence of thiophene and oxadiazole rings, which enhance π-π stacking and metabolic stability.
  • Ortho-propoxy substitution on the benzamide, influencing steric and electronic properties .
  • Thiazole-imine scaffold, common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-2-propoxybenzamide

InChI

InChI=1S/C20H18N4O3S2/c1-3-10-26-14-8-5-4-7-13(14)18(25)23-20-21-12(2)16(29-20)19-22-17(24-27-19)15-9-6-11-28-15/h4-9,11H,3,10H2,1-2H3,(H,21,23,25)

InChI Key

GKEJBTXMQVVJJB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=NC(=NO3)C4=CC=CS4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives . The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide involves its interaction with various molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, the thiazole ring can inhibit certain kinases, while the oxadiazole ring can interact with DNA, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues from Published Literature

The compound shares structural motifs with thiazole- and thiadiazole-based derivatives. Key analogs include:

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
  • Molecular Formula : C₂₁H₂₀N₄O₂S.
  • Molecular Weight : 392.48 g/mol.
  • Key Differences: Replaces oxadiazole with a thiadiazole ring. Substituted with a 3-methylphenyl group and dimethylamino-acryloyl moiety. Lower molecular weight (392.48 vs. 426.5) may improve solubility but reduce target affinity .
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h)
  • Molecular Formula : C₂₀H₁₆ClN₄O₂S.
  • Molecular Weight : 413.89 g/mol.
  • Lacks the thiophene-oxadiazole system, reducing aromatic interactions .

Positional Isomer: 4-Propoxybenzamide Derivative

  • CAS : 1092339-08-4.
  • Molecular Formula : C₂₀H₁₈N₄O₃S₂ (same as target compound).
  • Key Differences :
    • Para-propoxy substitution on benzamide vs. ortho in the target compound.
    • Altered steric effects may influence binding to hydrophobic pockets in biological targets .

Physicochemical Properties Comparison

Compound Molecular Weight Key Substituents Heterocycles Present
Target Compound 426.5 2-propoxy, thiophen-2-yl Thiazole, 1,3,4-oxadiazole
4g 392.48 3-methylphenyl, dimethylamino-acryloyl Thiadiazole
4h 413.89 3-chlorophenyl, dimethylamino-acryloyl Thiadiazole
4-Propoxy Isomer 426.5 4-propoxy, thiophen-2-yl Thiazole, 1,3,4-oxadiazole

Implications of Structural Variations

  • Thiophene vs. Phenyl/Chlorophenyl : Thiophene’s electron-rich nature may enhance binding to metalloenzymes or aromatic receptors compared to phenyl derivatives.
  • Oxadiazole vs. Thiadiazole : Oxadiazole’s bioisosteric replacement of ester groups improves metabolic stability, while thiadiazole may offer stronger hydrogen-bonding capacity .

Biological Activity

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide, with CAS number 1144465-47-3, is a complex organic compound featuring multiple heterocyclic rings. Its unique structure suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O3S2C_{20}H_{18}N_{4}O_{3}S_{2}, with a molecular weight of 426.5 g/mol. The compound incorporates thiazole and oxadiazole moieties, known for their pharmacological significance.

PropertyValue
Molecular FormulaC20H18N4O3S2
Molecular Weight426.5 g/mol
CAS Number1144465-47-3

Biological Activity Overview

Research indicates that compounds containing thiazole and oxadiazole structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Various studies have shown that derivatives of oxadiazole possess significant antibacterial and antifungal properties. For instance, the presence of thiophene enhances the antimicrobial efficacy of the compound by improving its interaction with microbial membranes .
  • Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer effects by inhibiting specific cellular pathways involved in tumor growth. The mechanism likely involves modulation of enzyme activity or receptor interactions.
  • Anti-inflammatory Effects : Compounds with similar structural frameworks have been reported to reduce inflammation through inhibition of pro-inflammatory cytokines .

Antimicrobial Studies

A study conducted on structurally similar compounds demonstrated that thiazole and oxadiazole derivatives effectively inhibited pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.

Anticancer Research

In vitro studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through activation of caspase pathways .

Anti-inflammatory Activity

A recent investigation into the anti-inflammatory potential of similar compounds revealed significant inhibition of nitric oxide production in macrophages. This suggests that the compound may modulate inflammatory responses effectively.

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